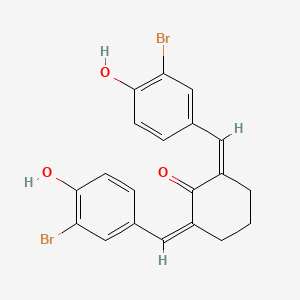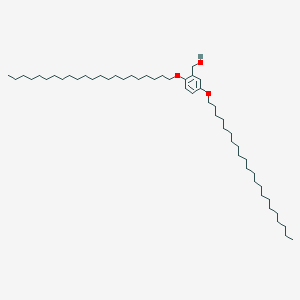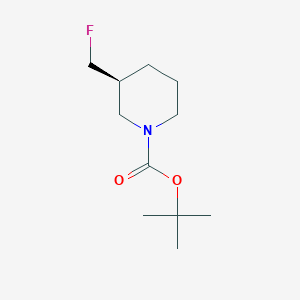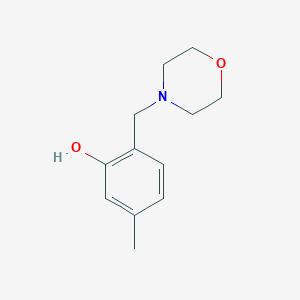![molecular formula C9H4BrClO2S B13910907 4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid](/img/structure/B13910907.png)
4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid is a heterocyclic compound that contains both bromine and chlorine substituents on a benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid typically involves the bromination and chlorination of benzothiophene derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution on the benzothiophene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds and catalysts are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-6-chlorobenzothiophene: Lacks the carboxylic acid group but shares similar substitution patterns.
6-Chlorobenzothiophene-2-carboxylic Acid: Lacks the bromine substituent but has similar structural features.
4-Bromo-2-carboxybenzothiophene: Similar structure but different substitution pattern
Uniqueness: 4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid is unique due to the presence of both bromine and chlorine substituents along with the carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C9H4BrClO2S |
|---|---|
Molecular Weight |
291.55 g/mol |
IUPAC Name |
4-bromo-6-chloro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrClO2S/c10-6-1-4(11)2-7-5(6)3-8(14-7)9(12)13/h1-3H,(H,12,13) |
InChI Key |
UZEKUHBYKMEGON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=C2)C(=O)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)

![3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B13910881.png)



![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B13910913.png)
![3-Bromo-2-fluoro-6-[3-(1-pyrrolidinyl)propoxy]pyridine](/img/structure/B13910914.png)

